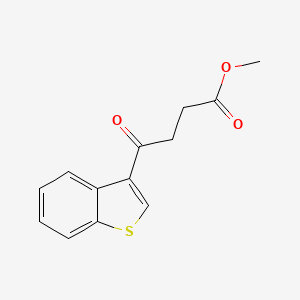

Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate is a methyl ester derivative featuring a benzothiophene moiety linked to a 4-oxobutanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is known for its efficiency and high yield. The reaction conditions usually involve the use of a solvent such as dimethylformamide (DMF) and a catalyst like trimethylchlorosilane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms in the benzothiophene ring can be substituted with different functional groups to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives with enhanced fluorescence properties.

Reduction: Alcohol derivatives with potential biological activity.

Substitution: Various substituted benzothiophene derivatives with diverse chemical and biological properties.

Scientific Research Applications

Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following analogs share the methyl 4-oxobutanoate core but differ in substituents, which critically influence their physical and chemical behaviors:

Table 1: Key Structural Analogs and Their Properties

Physical Properties

- Melting Points : Thiazole derivatives (e.g., 3b, 3d, 3f) exhibit melting points between 162–206°C. Bulky substituents like phenyl (3d) and methoxyphenyl (3f) increase melting points due to enhanced intermolecular interactions .

- Solubility : Methoxy groups (3f, ) likely improve solubility in polar solvents, whereas benzothiophene’s aromaticity may reduce aqueous solubility compared to thiazole analogs.

Functional Group Impact

- Benzothiophene vs. Thiazole : The benzothiophene’s fused-ring system may enhance π-π stacking and electron delocalization compared to thiazole, affecting binding in biological targets.

- Methoxy vs. Halogen Substituents : Methoxy groups (3f, ) increase electron density, while fluorophenyl (3g, ) introduces electronegativity, altering reactivity in nucleophilic/electrophilic reactions.

Research Implications

- Pharmaceutical Potential: Thiazole derivatives () are often explored for bioactivity; the benzothiophene analog may offer improved pharmacokinetics due to enhanced lipophilicity .

- Synthetic Flexibility : The target compound’s synthesis could leverage methods from (acid catalysis) or (salt formation) for optimized yields .

Biological Activity

Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate is an organic compound characterized by its unique structure, which includes a benzothiophene moiety and a ketone functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a comprehensive overview of the biological activity of this compound, including relevant data tables and findings from recent studies.

Chemical Structure and Properties

- Molecular Formula : C13H12O3S

- Molecular Weight : Approximately 248.3 g/mol

- Structural Features : The compound features a methyl ester group attached to a four-carbon chain that includes a ketone, with the benzothiophene group contributing to its biological activity.

The synthesis of this compound typically involves multi-step organic reactions. The presence of the benzothiophene moiety is particularly noteworthy as it may enhance the compound's ability to interact with specific biological targets, potentially leading to various pharmacological effects.

Synthesis Pathway

- Starting Materials : Benzothiophene derivatives and acylating agents.

- Reagents Used : Potassium permanganate for oxidation, sodium borohydride for reduction.

- Purification : Silica gel column chromatography is commonly employed for purification.

Anti-inflammatory Properties

Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory effects. For instance, research has shown that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Mycobacterium tuberculosis | <1 μg/mL |

These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial species.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).

Case Studies

-

Study on Anti-inflammatory Activity :

- A study conducted by researchers at the Groningen Research Institute of Pharmacy explored the anti-inflammatory effects of various benzothiophene derivatives, including this compound. The results showed a significant reduction in TNF-alpha levels in treated mouse splenocytes.

-

Antimicrobial Efficacy Assessment :

- Research published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited potent activity against M. tuberculosis, outperforming several existing antibiotics.

Properties

CAS No. |

24444-96-0 |

|---|---|

Molecular Formula |

C13H12O3S |

Molecular Weight |

248.30 g/mol |

IUPAC Name |

methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate |

InChI |

InChI=1S/C13H12O3S/c1-16-13(15)7-6-11(14)10-8-17-12-5-3-2-4-9(10)12/h2-5,8H,6-7H2,1H3 |

InChI Key |

WPMZLIMQLKAYFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(=O)C1=CSC2=CC=CC=C21 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.